molecular formula C3H3N3OS B1278524 5-Amino-1,3,4-thiadiazole-2-carbaldehyde CAS No. 29422-54-6

5-Amino-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1278524
CAS RN: 29422-54-6
M. Wt: 129.14 g/mol
InChI Key: BDULDRGZKOHUGK-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a compound with the molecular formula C3H3N3OS . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been achieved by various methods. For instance, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . Another method involves a transition-metal-free S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can be represented by the InChI code InChI=1S/C3H3N3OS/c4-3-6-5-2 (1-7)8-3/h1H, (H2,4,6) . This compound has a molecular weight of 129.14 g/mol .


Chemical Reactions Analysis

5-Amino-1,3,4-thiadiazole-2-carbaldehyde can participate in various chemical reactions. For example, it can be used as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives . Another study reported a green method for the synthesis of thiadiazoles derivatives using magnesium oxide nanoparticles as heterogeneous basic catalysts .


Physical And Chemical Properties Analysis

5-Amino-1,3,4-thiadiazole-2-carbaldehyde has a molecular weight of 129.14 g/mol, an exact mass of 128.99968290 g/mol, and a monoisotopic mass of 128.99968290 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 and a complexity of 98.5 .

Scientific Research Applications

Heterocyclic Building Blocks

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is used as a heterocyclic building block in chemistry . Heterocyclic compounds are widely used in various fields of chemistry due to their diverse range of properties. They play a crucial role in the development of pharmaceuticals, agrochemicals, and dyestuffs.

Antifungal Activities

Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have shown promising antifungal activities . They have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) using the poison plate technique .

Synthesis of Complex Molecules

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” can be used in the synthesis of complex molecules . For example, it can be used in the synthesis of 9-methylthio-7,7-dioxo-7,7 a -dihydro-5-oxo-7λ 6,10-dithia-8,11-diaza-cyclopenta [ b] phenantren-6-one .

Anti-convulsant Activity

Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have been used to prepare new amines exhibiting anti-convulsant activity . Anti-convulsants are medications that prevent or reduce the severity of seizures.

Research Use

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications in various fields.

Unique Molecular Structure

“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” has a unique molecular structure that offers a compelling blend of reactivity and stability . This makes it an interesting subject for

Future Directions

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDULDRGZKOHUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449948
Record name 5-amino-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29422-54-6
Record name 5-amino-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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